A Technical Guide to Sodium DL-Lactate-D4: Properties and Applications in Advanced Research
A Technical Guide to Sodium DL-Lactate-D4: Properties and Applications in Advanced Research
This guide provides an in-depth exploration of Sodium DL-lactate-D4, a deuterated isotopologue of sodium lactate, designed for researchers, scientists, and professionals in drug development. We will delve into its core chemical properties, its pivotal role as a metabolic tracer, and the analytical methodologies that leverage its unique isotopic signature. The focus is on providing not just procedural steps, but the underlying scientific rationale to empower researchers in designing robust and insightful experiments.
Introduction to Sodium DL-Lactate-D4: Beyond the Unlabeled Analog
Sodium DL-lactate (NaC₃H₅O₃) is the sodium salt of lactic acid, a terminal product of glycolysis that plays a central role in cellular bioenergetics.[1][2] The "DL" designation indicates a racemic mixture of both D- and L-lactate stereoisomers. Sodium DL-lactate-D4 is its stable isotope-labeled counterpart, where four hydrogen atoms on the lactate molecule have been substituted with deuterium (²H or D), a heavy, non-radioactive isotope of hydrogen.
The critical distinction of Sodium DL-lactate-D4 lies in its increased mass. This isotopic enrichment does not significantly alter its chemical reactivity in biological systems but renders it distinguishable from the naturally abundant, unlabeled lactate. This property is the cornerstone of its utility in research, allowing it to be used as a tracer to follow the metabolic fate of lactate in complex biological systems with high precision.[3]
Core Chemical and Physical Properties
A comprehensive understanding of the physicochemical properties of Sodium DL-lactate-D4 is essential for its proper handling, storage, and application in experimental design.
| Property | Value | Source(s) |
| Chemical Name | Sodium 2-hydroxypropanoate-2,3,3,3-d4 | [1][3] |
| Synonyms | Sodium DL-lactate-D4, Lactic acid-d4 sodium salt | [1] |
| CAS Number | 344299-52-1 | [1][3] |
| Molecular Formula | C₃HD₄NaO₃ | Derived |
| Molecular Weight | ~116.09 g/mol | Derived from[2] |
| Appearance | Typically a clear, colorless to slightly syrupy liquid (often supplied as a 60% w/w solution in water) or a white powder. | [1][4][5] |
| Solubility | Highly soluble in water. | [6] |
| Stability | Stable under recommended storage conditions. Hygroscopic. | [5][7] |
| Storage | Store refrigerated at 2-8°C. Keep container tightly closed to protect from moisture. | [8] |
The deuterium atoms are specifically located at the C2 and C3 positions of the lactate molecule, which is a key feature for its detection in mass spectrometry and NMR-based studies.
The Central Role of Isotopic Labeling in Metabolic Research
Stable isotope tracers like Sodium DL-lactate-D4 are indispensable tools in metabolomics and metabolic flux analysis. The fundamental principle is to introduce the labeled compound into a biological system (e.g., cell culture, animal model) and track its incorporation into downstream metabolites.
The workflow allows researchers to dissect complex metabolic networks, quantify reaction rates, and understand how these pathways are altered in disease states or in response to therapeutic interventions.[9][10] Because the deuterium label imparts a specific mass shift, sophisticated analytical instruments can differentiate the tracer and its metabolic products from the endogenous, unlabeled pool.[3]
Caption: General workflow for a stable isotope tracer experiment.
Key Research Applications and Methodological Insights
Metabolic Flux Analysis in Disease Models
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Oncology: Cancer cells exhibit altered metabolism, famously characterized by the Warburg effect, where there is a high rate of glycolysis followed by lactate fermentation.[3] By introducing Sodium DL-lactate-D4, researchers can trace how cancer cells take up and utilize lactate as a fuel source, challenging the traditional view of lactate as merely a waste product. This provides a powerful method to identify metabolic vulnerabilities that could be targeted by novel cancer therapies.[1][3]
-
Muscle Physiology: During intense physical activity, muscles produce significant amounts of lactate. Using deuterated lactate allows scientists to study the dynamics of lactate transport, oxidation, and its role in gluconeogenesis (the Cori cycle) within and between different tissues, providing critical insights into exercise physiology and fatigue.[3]
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Neuro-metabolism: The brain can utilize lactate as an energy substrate, particularly under conditions of high neuronal activity or hypoglycemia. Deuterium-labeled lactate, often analyzed via Magnetic Resonance Spectroscopy (MRS), enables non-invasive in vivo studies of brain energy metabolism, which is crucial for understanding conditions like traumatic brain injury and neurodegenerative diseases.[11][12]
Internal Standard for Quantitative Bioanalysis
In quantitative mass spectrometry, the accuracy of measurement can be affected by variations in sample preparation and instrument response. A stable isotope-labeled internal standard (SIL-IS) is the gold standard for correcting these variations.
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Causality: Sodium DL-lactate-D4 is an ideal internal standard for quantifying endogenous lactate. It co-elutes with the unlabeled lactate during chromatography and experiences identical ionization and fragmentation behavior in the mass spectrometer. However, because it has a higher mass, it produces a distinct signal. By adding a known amount of Sodium DL-lactate-D4 to each sample, any loss during sample processing will affect both the analyte and the standard equally. The ratio of the analyte signal to the standard signal is then used for precise quantification, effectively canceling out experimental variability.[1]
Caption: Use of Sodium DL-lactate-D4 as an internal standard.
Analytical Protocols and Methodologies
Protocol: Quantification of Lactate in Plasma using LC-MS/MS
This protocol outlines a validated method for measuring lactate concentrations in plasma samples, employing Sodium DL-lactate-D4 as an internal standard.
-
Preparation of Standards: Prepare a stock solution of unlabeled Sodium DL-lactate. Create a calibration curve by serially diluting the stock solution in a surrogate matrix (e.g., charcoal-stripped plasma).
-
Internal Standard Spiking: Prepare a working solution of Sodium DL-lactate-D4 (e.g., 1 µg/mL). Add a small, precise volume (e.g., 10 µL) of this solution to all samples, calibrators, and quality controls.
-
Protein Precipitation: To a 50 µL aliquot of each sample, add 200 µL of ice-cold acetonitrile. This step serves to precipitate proteins which would otherwise interfere with the analysis.
-
Vortex and Centrifuge: Vortex the samples vigorously for 1 minute, then centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet the precipitated proteins.
-
Sample Transfer: Carefully transfer the supernatant to a new 96-well plate or autosampler vial for analysis.
-
LC-MS/MS Analysis:
-
Chromatography: Use a reversed-phase column (e.g., C18) to separate lactate from other sample components.[13]
-
Mass Spectrometry: Operate the mass spectrometer in negative ion mode using Multiple Reaction Monitoring (MRM).
-
Analyte (Lactate): Monitor the transition m/z 89 -> 43.
-
Internal Standard (Lactate-D4): Monitor the transition m/z 93 -> 46.
-
-
-
Data Processing: Construct the calibration curve by plotting the peak area ratio (Lactate/Lactate-D4) against the concentration of the calibrators. Determine the concentration of lactate in the unknown samples by interpolating their peak area ratios from this curve.
Deuterium (²H) NMR Spectroscopy
²H NMR is a powerful technique for directly observing the fate of deuterated tracers in biological samples or even in vivo.[14]
-
Principle: The deuterium nucleus has a distinct resonance frequency, allowing it to be detected without interference from the overwhelming proton (¹H) signals in a sample. This eliminates the need for water suppression techniques that can complicate ¹H NMR.[15]
-
Application: In studies using Sodium DL-lactate-D4, ²H NMR can be used to measure the rate of its conversion to other metabolites, such as glucose or glutamate, by observing the appearance of the deuterium signal in those molecules.[11][16] A deuterium oxide (D₂O) lock signal is essential for the spectrometer to maintain a stable magnetic field during acquisition.[17]
Safety, Handling, and Storage
Proper handling and storage are paramount to maintaining the integrity and ensuring the safe use of Sodium DL-lactate-D4.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses with side shields and chemical-resistant gloves (e.g., nitrile rubber), when handling the compound.[18][19]
-
Handling: Handle in a well-ventilated area to avoid inhalation of any mists or aerosols. Avoid contact with skin and eyes. Practice good industrial hygiene.[7][18]
-
Storage: Sodium DL-lactate-D4, particularly in solution, is hygroscopic.[5][7] It should be stored in a tightly sealed container in a refrigerator (2-8°C). Protect from moisture and light to ensure long-term stability.[8]
Conclusion
Sodium DL-lactate-D4 is a sophisticated and versatile research tool that provides unparalleled insight into cellular metabolism. Its utility as both a metabolic tracer and an internal standard for quantitative analysis makes it indispensable for researchers in oncology, physiology, neurobiology, and drug development. By leveraging the principles of isotopic labeling and advanced analytical techniques like mass spectrometry and NMR, scientists can elucidate complex biological pathways with high precision and confidence. A thorough understanding of its chemical properties and the rationale behind its application is the key to unlocking its full potential in advancing scientific discovery.
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